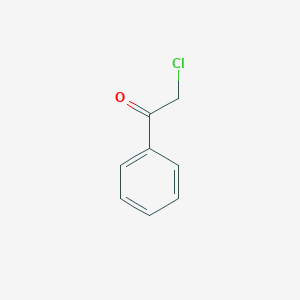

2-Chloroacetophenone

Cat. No. B165298

Key on ui cas rn:

532-27-4

M. Wt: 154.59 g/mol

InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05929284

Procedure details

To 5 mL of tetrahydrofuran was added hexamethyldisilazane (6.6 mmol) under the atomosphere of nitrogen gas and after the solution was cooled to 0° C., 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol) was added. The mixture was stirred at 0° C. for 10 minutes. Then, after cooling to -30° C., a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added dropwise for 5 minutes. This mixture was stirred at -30° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, was further stirred for 1 hour. This reaction mixture was poured in 1N-HCl (50 mL) and extracted with ethyl acetate (50 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 84.3%). Methylbenzoate (reaction yield 17.5%) was obtained as a byproduct.

Name

n-butylmagnesium chloride tetrahydrofuran

Quantity

6.67 mL

Type

reactant

Reaction Step One

Name

Yield

84.3%

Identifiers

|

REACTION_CXSMILES

|

C[Si](C)(C)N[Si](C)(C)C.C([Mg]Cl)CCC.O1CCCC1.[Cl:21][CH2:22][C:23]([OH:25])=O.C(OC)(=O)[C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.Cl>O1CCCC1>[CH2:22]([Cl:21])[C:23]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)=[O:25] |f:1.2|

|

Inputs

Step One

|

Name

|

n-butylmagnesium chloride tetrahydrofuran

|

|

Quantity

|

6.67 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Mg]Cl.O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

284 mg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(=O)O

|

|

Name

|

|

|

Quantity

|

136 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OC

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

6.6 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C[Si](N[Si](C)(C)C)(C)C

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred at 0° C. for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, after cooling to -30° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

This mixture was stirred at -30° C. for 30 minutes and, while the temperature

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to rise to room temperature

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

was further stirred for 1 hour

|

|

Duration

|

1 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (50 mL×2)

|

WASH

|

Type

|

WASH

|

|

Details

|

The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

After filtration

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to provide a light-yellow oil

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(=O)C1=CC=CC=C1)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 84.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |